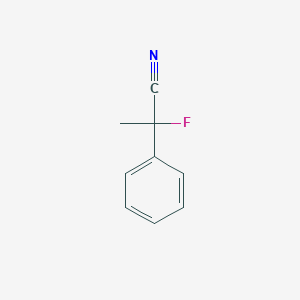
2-Fluoro-2-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-phenylpropanenitrile is represented by the InChI code1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3 . The molecular weight of the compound is 149.17 g/mol . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Radiopharmaceutical Use in PET/CT
2-Fluoro-2-phenylpropanenitrile, particularly in the form of fluorine-18 fluorodeoxyglucose (2-[18F]FDG), is extensively used as a radiopharmaceutical in positron emission tomography/computed tomography (PET/CT) imaging. It's instrumental in diagnosing, staging, and planning treatment for various cancers, including lung cancer. However, it's not without limitations, especially in specific contexts where its use may be less effective (Krarup, Fischer, & Christensen, 2022).
Diagnostic Imaging in COVID-19
2-[18F]FDG PET/CT has shown preliminary applications in incidental detection of interstitial pneumonia suspected for COVID-19, suggesting its potential utility in the incidental detection of suspicious COVID-19 lesions in patients undergoing PET/CT imaging for other indications (Annunziata et al., 2020).
Target Volume Delineation in Cancer Radiotherapy
The compound is used in the clinical realm of fluoro-2-deoxy-d-glucose positron emission tomography/computed tomography (FDG-PET/CT) and magnetic resonance imaging (MRI) for target volume delineation (TVD) in rectal cancer radiotherapy planning. MRI has been observed to delineate larger tumour volumes than FDG-PET/CT, indicating its precision and importance in treatment planning (Olanloye, Ramlaul, Ntekim, & Adeyemi, 2021).
Evaluating Large-Vessel Vasculitis
The use of 2-[18F]FDG PET/CT has been systematically reviewed in patients with large-vessel vasculitis (LVV), proving useful in the initial diagnosis and assessment of the activity and extent of disease. However, its effectiveness in evaluating treatment response remains unclear, indicating an area requiring further standardization and study (Treglia, Mattoli, Leccisotti, Ferraccioli, & Giordano, 2011).
Oncological Applications
The compound's usage in PET imaging is pivotal in oncology for assessing treatment response, especially in the context of chemotherapy. Studies suggest a need for more specific and sensitive PET tracers to optimize diagnosis, staging, treatment planning, and evaluation in lung cancer, indicating an evolving role and continuous search for improvement (Krarup, Fischer, & Christensen, 2022).
Safety and Hazards
The safety data sheet for 2-Fluoro-2-phenylpropanenitrile indicates that it is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
2-fluoro-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINWIJZPDPOVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



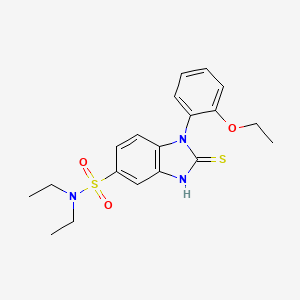
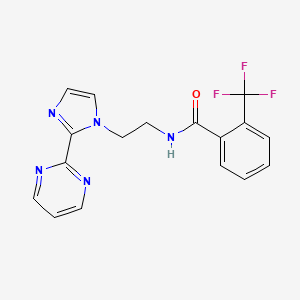
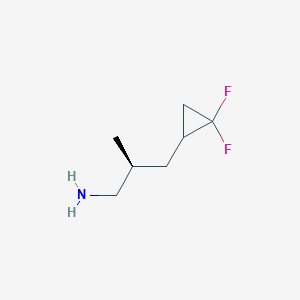
![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839367.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)
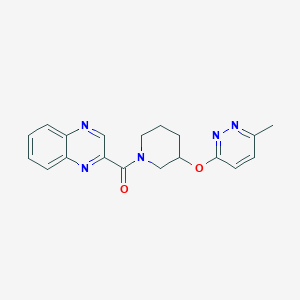
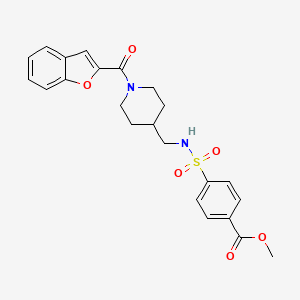
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)